2-(Difluoromethoxy)benzylamine CAS 243863-36-7 data sheet
2-(Difluoromethoxy)benzylamine CAS 243863-36-7 data sheet
An In-depth Technical Guide to 2-(Difluoromethoxy)benzylamine (CAS 243863-36-7)
Executive Summary
2-(Difluoromethoxy)benzylamine is a fluorinated aromatic amine that has garnered significant interest as a versatile building block in medicinal chemistry and drug discovery. Its unique structural feature, the difluoromethoxy (-OCF₂H) group, imparts a valuable combination of physicochemical properties that can be strategically employed to optimize lead compounds. This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)benzylamine, detailing its chemical properties, the strategic importance of the difluoromethoxy moiety in drug design, a representative synthetic workflow, and critical safety and handling protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Physicochemical and Chemical Properties
2-(Difluoromethoxy)benzylamine is typically a clear, colorless to light yellow liquid.[1] It is recognized for its air sensitivity, necessitating careful handling and storage under inert conditions.[2][3]
| Property | Value | Source(s) |
| CAS Number | 243863-36-7 | [1][4][5] |
| Molecular Formula | C₈H₉F₂NO | [1][4][5][6] |
| Molecular Weight | 173.16 g/mol | [4][5][7] |
| IUPAC Name | [2-(difluoromethoxy)phenyl]methanamine | [1][7] |
| Synonyms | (2-(Difluoromethoxy)phenyl)methanamine, RARECHEM AL BW 1745 | [3][7] |
| Boiling Point | 214.1 ± 35.0 °C (Predicted) | [2][3] |
| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Refractive Index | 1.491 | [2][4] |
| pKa | 8.60 ± 0.10 (Predicted) | [2][3] |
| Appearance | Clear, colorless liquid | [1][2] |
The Difluoromethoxy Group: A Strategic Asset in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy for enhancing pharmacological profiles. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique and advantageous set of properties compared to more common substituents like methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups.[8]
Key Advantages:
-
Modulated Lipophilicity: The -OCF₂H group increases lipophilicity relative to a hydroxyl or methoxy group, but less so than a trifluoromethoxy group.[8] This moderate lipophilicity enhancement can improve membrane permeability and oral absorption without introducing excessive metabolic liabilities.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically susceptible groups (like a methoxy group, which is prone to O-demethylation) with a difluoromethoxy group can block key metabolic "hotspots," leading to an increased plasma half-life and improved bioavailability.[8]
-
Unique Hydrogen Bonding: A distinguishing feature of the -OCF₂H group is the acidic nature of its hydrogen atom, which allows it to function as a hydrogen bond donor.[8][9] This is a rare capability for a lipophilic moiety, enabling it to act as a bioisostere for hydroxyl (-OH), amine (-NH), or thiol (-SH) groups, potentially preserving or enhancing target binding affinity.[9]
-
Weak Electron-Withdrawing Nature: The group is weakly electron-withdrawing, which can subtly modulate the electronics of the aromatic ring to influence pKa and binding interactions.[8]
Synthesis and Characterization
As a commercially available building block, 2-(Difluoromethoxy)benzylamine is readily accessible from various suppliers. However, for custom synthesis or derivatization, a common and effective method involves the reduction of the corresponding nitrile or oxime, or the reductive amination of 2-(difluoromethoxy)benzaldehyde.
Representative Protocol: Reductive Amination
This protocol describes a generalized, two-step synthesis starting from the commercially available 2-hydroxybenzaldehyde.
Step 1: Difluoromethylation of 2-hydroxybenzaldehyde The phenolic hydroxyl group is reacted with a difluoromethylating agent, such as chlorodifluoromethane (Freon 22) or sodium chlorodifluoroacetate, under basic conditions to yield 2-(difluoromethoxy)benzaldehyde. This reaction must be conducted with appropriate safety measures due to the nature of the reagents.
Step 2: Reductive Amination of 2-(difluoromethoxy)benzaldehyde The resulting aldehyde is converted to the primary amine via reductive amination.
-
Imine Formation: Dissolve 2-(difluoromethoxy)benzaldehyde (1.0 equiv) in a suitable solvent such as methanol or ethanol. Add ammonium hydroxide (excess) or another ammonia source. Stir the mixture at room temperature to form the intermediate imine.
-
Reduction: To the imine solution, add a reducing agent such as sodium borohydride (NaBH₄) (approx. 1.5 equiv) portion-wise, controlling the temperature with an ice bath. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine without affecting the aromatic ring or the difluoromethoxy group.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by slowly adding water. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or distillation under reduced pressure to yield 2-(Difluoromethoxy)benzylamine.
Analytical Characterization
The identity and purity of 2-(Difluoromethoxy)benzylamine should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | - A triplet for the proton of the -OCF₂H group (~6.5-7.5 ppm, ²JHF ≈ 73-75 Hz).- Aromatic protons (~7.0-7.5 ppm).- A singlet or AB quartet for the benzylic -CH ₂- protons (~3.8-4.0 ppm).[10]- A broad singlet for the amine -NH ₂ protons (~1.5-2.0 ppm, variable). |
| ¹³C NMR | - A triplet for the carbon of the -OC F₂H group (~115-120 ppm, ¹JCF ≈ 240-250 Hz).- Aromatic carbons (~120-150 ppm).- Benzylic carbon (~40-45 ppm).[11] |
| IR Spectroscopy | - N-H stretching of the primary amine (~3300-3400 cm⁻¹).- C-F stretching (~1000-1200 cm⁻¹).- Aromatic C-H and C=C stretching. |
| Mass Spec (MS) | - Expected molecular ion peak [M+H]⁺ at m/z ≈ 174.07. |
Applications in Research and Drug Development
2-(Difluoromethoxy)benzylamine serves primarily as a pharmaceutical intermediate.[2] The benzylamine scaffold is a common feature in pharmacologically active compounds, and the introduction of the difluoromethoxy group provides a powerful method for property modulation.
-
Scaffold for Bioactive Molecules: It is a key starting material for synthesizing more complex molecules targeting a range of biological systems. Substituted benzylamines are foundational to ligands for neurological targets, such as GABA receptors, and modulators of other proteins like protease-activated receptors (PARs).[12]
-
Enzyme Inhibitors: The unique electronic and hydrogen-bonding properties of the difluoromethoxy group make this building block attractive for designing enzyme inhibitors, where precise interactions within a binding pocket are critical. For example, related difluoromethyl-containing heterocycles have shown potent activity as PI3Kα inhibitors for anticancer applications.[13]
Safety, Handling, and Storage
Hazard Identification: 2-(Difluoromethoxy)benzylamine is classified as a corrosive substance.[7][14]
-
GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[7][14] May also cause skin, eye, and respiratory irritation.[7]
-
Hazard Codes: C (Corrosive), Xi (Irritant), Xn (Harmful).[2][3]
Handling and Personal Protective Equipment (PPE):
-
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[14][15]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., Viton®), safety goggles, and a face shield.[14][16]
-
Avoid breathing mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.[14][15]
-
Wash hands and any exposed skin thoroughly after handling.[14]
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[14][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14][15]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[14][15]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention.[14][15]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
The compound is noted to be air sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2][3]
References
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- ChemicalBook. Benzylamine(100-46-9) 1 H NMR.
- PMC.
- MDPI. (2022, January 8).
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